molecular formula C11H14ClNO2S2 B8638370 5-Diallylaminomethyl-thiophene-2-sulfonyl chloride CAS No. 332082-90-3

5-Diallylaminomethyl-thiophene-2-sulfonyl chloride

Cat. No. B8638370
M. Wt: 291.8 g/mol
InChI Key: RTSXKBQXXIFLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Diallylaminomethyl-thiophene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C11H14ClNO2S2 and its molecular weight is 291.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Diallylaminomethyl-thiophene-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Diallylaminomethyl-thiophene-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

332082-90-3

Product Name

5-Diallylaminomethyl-thiophene-2-sulfonyl chloride

Molecular Formula

C11H14ClNO2S2

Molecular Weight

291.8 g/mol

IUPAC Name

5-[[bis(prop-2-enyl)amino]methyl]thiophene-2-sulfonyl chloride

InChI

InChI=1S/C11H14ClNO2S2/c1-3-7-13(8-4-2)9-10-5-6-11(16-10)17(12,14)15/h3-6H,1-2,7-9H2

InChI Key

RTSXKBQXXIFLKN-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)CC1=CC=C(S1)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the allyl-protected thiophene 19a (6.2 g, 32.1 mmol) in Et2O was cooled to −70° C. by means of an acetone/dry ice bath. A solution of t-BuLi in pentane (21.38 ml, 1.5M, 32.1 mmol) was added over 2 min whereupon the internal temperature momentarily rose to −50° C. and the mixture turned orange. After 10 min., SO2 was bubbled for 2 min, which led to the immediate formation of a thick precipitate. The reaction was allowed to reach 0° C., and a suspension of NCS (4.63 g, 32.1 mmol) in THF (20 ml) was added, whereupon the slurry turned purple. After 45 min at r.t., the mixture was filtered over SiO2, eluting with EtOAc. Evaporation, dilution with EtOAc:hexane 1:5 and filtration over SiO2 gave 5.0 g (53%) of the title sulfonyl chloride 19b as a pale brown oil which was used without further purification.
[Compound]
Name
allyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
thiophene
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
21.38 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.63 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
53%

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